N-(4-butylphenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(4-butylphenyl)-1-pyrrolidinecarbothioamide is a useful research compound. Its molecular formula is C15H22N2S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.15036988 g/mol and the complexity rating of the compound is 253. The solubility of this chemical has been described as 9.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
- A series of N-phenylpyrrolecarbothioamides demonstrated inhibitory effects on the growth of a wide range of cancer cell lines at low concentrations, indicating potential antitumoral activity (Cocco, Congiu, & Onnis, 2003).
- New hybrid compounds derived from pyrrolidinecarbothioamides showed broad spectra of anticonvulsant activity in preclinical seizure models, suggesting potential for antiepileptic drug development (Kamiński et al., 2015).
Antimicrobial and Antifungal Activities
- Certain pyrazole-1-carbothioamide nucleosides demonstrated significant antiproliferative activity against various human cancer cell lines in vitro, with some compounds showing IC50 values comparable to the reference drug 5-fluorouracil (Radwan et al., 2019).
- Pyrazole derivatives, including some carbothioamide structures, exhibited topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines, indicating potential as anticancer agents (Alam et al., 2016).
Gastric Mucosal Protectant Activity
- N-phenyl-2-pyridinecarbothioamides were identified as potent gastric mucosal protectants, offering a novel clinical approach in treating ulcers without antisecretory activity (Kinney et al., 1990).
Molecular Docking and QSAR Analysis
- Some 1,2,4-triazoles and their derivatives, including Schiff bases and Mannich bases of carbothioamides, showed antimicrobial activities, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Properties
IUPAC Name |
N-(4-butylphenyl)pyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-2-3-6-13-7-9-14(10-8-13)16-15(18)17-11-4-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDAMWSZJVOJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49828130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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